Bienvenue dans la boutique en ligne BenchChem!

1-amino-3-(2,2-difluoroethyl)urea

Hydrogen-bond donor CF2H bioisostere Drug design

1-Amino-3-(2,2-difluoroethyl)urea, also known as N-(2,2-difluoroethyl)hydrazinecarboxamide, is a low-molecular-weight (MW 139.10 g/mol) semicarbazide derivative belonging to the hydrazinecarboxamide class. The compound incorporates a terminal 2,2-difluoroethyl (–CH₂CF₂H) moiety, which endows the molecule with dual functionality: the CF₂H group serves as a lipophilic hydrogen-bond donor while the two C–F bonds confer enhanced metabolic stability relative to non-fluorinated alkyl analogs.

Molecular Formula C3H7F2N3O
Molecular Weight 139.10 g/mol
CAS No. 1372795-35-1
Cat. No. B6203830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-amino-3-(2,2-difluoroethyl)urea
CAS1372795-35-1
Molecular FormulaC3H7F2N3O
Molecular Weight139.10 g/mol
Structural Identifiers
SMILESC(C(F)F)NC(=O)NN
InChIInChI=1S/C3H7F2N3O/c4-2(5)1-7-3(9)8-6/h2H,1,6H2,(H2,7,8,9)
InChIKeyUEAKYNSEGNWLQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-(2,2-difluoroethyl)urea (CAS 1372795-35-1): Semicarbazide Scaffold with a Lipophilic Hydrogen-Bond Donor for Medicinal Chemistry and Probe Development


1-Amino-3-(2,2-difluoroethyl)urea, also known as N-(2,2-difluoroethyl)hydrazinecarboxamide, is a low-molecular-weight (MW 139.10 g/mol) semicarbazide derivative belonging to the hydrazinecarboxamide class . The compound incorporates a terminal 2,2-difluoroethyl (–CH₂CF₂H) moiety, which endows the molecule with dual functionality: the CF₂H group serves as a lipophilic hydrogen-bond donor [1] while the two C–F bonds confer enhanced metabolic stability relative to non-fluorinated alkyl analogs [2]. The hydrazinecarboxamide (semicarbazide) core is a recognized privileged scaffold with demonstrated activity across antimicrobial, anticancer, and enzyme inhibition programs [3]. This compound has been identified in preliminary pharmacological screens as a CCR5 antagonist candidate, suggesting utility in antiviral and immunomodulatory research [4].

Why 1-Amino-3-(2,2-difluoroethyl)urea Cannot Be Substituted with Non-Fluorinated or Mono-Fluorinated Semicarbazide Analogs


Substituting 1-amino-3-(2,2-difluoroethyl)urea with a non-fluorinated analog (e.g., 1-amino-3-ethylurea, CAS 13050-41-4) or even a mono-fluoroethyl variant eliminates the distinctive CF₂H hydrogen-bond donor pharmacophore and the metabolic shielding provided by the geminal difluoro substitution. The CF₂H group possesses a quantifiable hydrogen-bond acidity parameter (A) in the range of 0.035–0.165, depending on the attached functional group, whereas a –CH₃ or –CH₂CH₃ group has A ≈ 0 and thus cannot engage in analogous hydrogen-bond donor interactions with biological targets [1]. In the triazolothienopyrimidine urea transporter inhibitor series, replacement of the 1,1-difluoroethyl group with an ethyl group resulted in a ~40-fold reduction in liver microsomal stability, underscoring that even within a closely related chemotype, removal of the difluoroalkyl moiety critically compromises metabolic durability [2]. Furthermore, the CF₂H group functions as a bioisostere of OH and SH with superior lipophilicity, a property absent in non-fluorinated alkyl chains [1]. These combined features—hydrogen-bond donor capacity, metabolic stability, and tuned lipophilicity—are not simultaneously achievable with generic alkyl or mono-fluoroethyl semicarbazides, making direct substitution scientifically invalid for applications where these properties are required.

Quantitative Differentiation Evidence for 1-Amino-3-(2,2-difluoroethyl)urea vs Closest Analogs


CF₂H Hydrogen-Bond Acidity vs Non-Fluorinated Alkyl Groups: Measured Parameter A

The 2,2-difluoroethyl terminus of the target compound contains a CF₂H group that functions as a measurable hydrogen-bond donor. Zafrani et al. (2019) quantified the hydrogen-bond acidity parameter A for the CF₂H moiety across various chemical environments, reporting values in the range A = 0.035–0.165 depending on the attached functional group [1]. In contrast, the –CH₃ and –CH₂CH₃ groups present in 1-amino-3-methylurea and 1-amino-3-ethylurea have A ≈ 0, meaning they cannot donate hydrogen bonds of comparable strength or directionality. The CF₂H⋯O hydrogen bond distance has been crystallographically measured at 2.42 Å, comparable to classical OH⋯O hydrogen bonds (2.65 Å for the OH analog) [2]. This provides a structurally verified, quantifiable differentiation between the difluoroethyl compound and its non-fluorinated analogs.

Hydrogen-bond donor CF2H bioisostere Drug design Molecular recognition

Metabolic Stability: ~40-Fold Improvement of Difluoroethyl vs Ethyl in Liver Microsomes

In the development of triazolothienopyrimidine urea transporter (UT-B) inhibitors, the lead compound 1a (ethyl-substituted) exhibited potent IC₅₀ = 11 nM but was not metabolically stable in the presence of liver microsomes. Introduction of a 1,1-difluoroethyl group to generate compound 11 (structurally analogous replacement) yielded ~40-fold improvement in in vitro metabolic stability while maintaining nanomolar potency (IC₅₀ = 23 nM mouse UT-B; 14 nM human UT-B) [1]. The enhanced metabolic stability is attributed to the strength of the C–F bonds, which resist oxidative CYP450-mediated metabolism—a property shared by the 2,2-difluoroethyl group in 1-amino-3-(2,2-difluoroethyl)urea. The broader medicinal chemistry literature confirms that C–F bonds in the 2,2-difluoroethyl moiety impart metabolic stability, making this group a stable bioisostere for alcohol, ether, and thiol pharmacophores [2].

Metabolic stability Liver microsomes CYP450 resistance Drug metabolism

Lipophilicity Tuning: CF₂H as a More Lipophilic Bioisostere of OH and SH

Zafrani et al. systematically measured the lipophilicity effects of CF₂H substitution across multiple chemical environments. The CF₂H group acts as a more lipophilic bioisostere of OH (increasing log P by ~0.3–0.5 units depending on scaffold) while remaining similar to or slightly less lipophilic than CH₃ when attached to aromatic or alkyl systems [1]. In the context of 1-amino-3-(2,2-difluoroethyl)urea, this means the compound possesses higher lipophilicity than a hypothetical hydroxyethyl analog while retaining hydrogen-bond donor capability. Additionally, exchange of CH₃ for CF₂H at the α-position of ethers and sulfones dramatically increases log P, a property that can be exploited in the target compound's further derivatization [1]. This tunable lipophilicity is not available with non-fluorinated or mono-fluorinated ethyl analogs, which lack the CF₂H pharmacophore.

Lipophilicity logP Bioisostere Membrane permeability

CCR5 Antagonist Pharmacological Activity: Preliminary Screening Evidence

Preliminary pharmacological screening reported by Zhang (2012) indicates that 1-amino-3-(2,2-difluoroethyl)urea exhibits CCR5 receptor antagonist activity, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. While quantitative IC₅₀ data for this specific compound was not publicly disclosed in the available screening summary, the identification of CCR5 antagonism distinguishes it from structurally simpler semicarbazides (e.g., unsubstituted semicarbazide or 1-amino-3-ethylurea) for which no CCR5 activity has been reported. The hydrazinecarboxamide scaffold more broadly has demonstrated enzyme inhibitory and antimicrobial activities [2], but the CCR5-targeting profile appears specific to the difluoroethyl-substituted variant within the accessible screening data.

CCR5 antagonist HIV entry inhibitor Chemokine receptor Immunomodulation

Recommended Application Scenarios for 1-Amino-3-(2,2-difluoroethyl)urea Based on Evidenced Differentiation


Medicinal Chemistry: Hit-to-Lead Optimization Requiring Lipophilic Hydrogen-Bond Donor Capacity

In drug discovery programs where a hydrogen-bond donor is required at a lipophilic binding site, 1-amino-3-(2,2-difluoroethyl)urea serves as a compact scaffold that combines the CF₂H hydrogen-bond donor (A = 0.035–0.165) with higher lipophilicity than an OH bioisostere [1]. This is particularly relevant for targets with hydrophobic pockets where traditional OH or NH donors lead to excessive polarity and poor membrane permeability. The low molecular weight (139.10 g/mol) makes it an attractive fragment or early lead scaffold.

Antiviral Research: CCR5 Antagonist Development for HIV Entry Inhibition

Based on the preliminary CCR5 antagonist screening data [2], this compound is a candidate starting point for developing HIV entry inhibitors targeting the CCR5 co-receptor. The difluoroethyl group's metabolic stability advantage (~40-fold over ethyl in related chemotypes [3]) suggests that optimized analogs may exhibit improved pharmacokinetic profiles compared to non-fluorinated CCR5 antagonist leads.

Metabolic Stability-Driven Probe Design for In Vivo Pharmacology

For research programs requiring tool compounds or probes with resistance to hepatic CYP450-mediated oxidative metabolism, the geminal difluoro substitution in the 2,2-difluoroethyl group confers inherent metabolic shielding [3][4]. This compound can be used as a metabolically stabilized fragment for conjugation or further derivatization in chemical biology probe development, where rapid clearance of non-fluorinated analogs would otherwise limit in vivo utility.

Antimicrobial Agent Discovery: Hydrazinecarboxamide Scaffold Optimization

The hydrazinecarboxamide (semicarbazide) core is increasingly recognized for antimicrobial activity against mycobacteria, bacteria, and fungi [5]. 1-Amino-3-(2,2-difluoroethyl)urea provides a fluorinated entry point into this scaffold space, allowing medicinal chemists to explore how the lipophilic CF₂H group modulates antimicrobial potency, selectivity, and membrane penetration relative to non-fluorinated hydrazinecarboxamide leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-amino-3-(2,2-difluoroethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.